LY 2119620-d3
CAS No.:
Cat. No.: VC0203402
Molecular Formula: C₁₉H₂₁D₃ClN₅O₃S
Molecular Weight: 440.96
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₉H₂₁D₃ClN₅O₃S |
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Molecular Weight | 440.96 |
Introduction
Chemical Structure and Properties
Structural Feature | Description |
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Core Structure | Thieno[2,3-b]pyridine |
Modification | Deuteration (3 hydrogen atoms replaced with deuterium) |
Functional Groups | Primary amine group, carbonyl group |
Importance | Core structure crucial for allosteric modulator activity |
Mechanism of Action
Allosteric Modulation of Muscarinic Receptors
LY 2119620-d3 functions as a positive allosteric modulator primarily targeting the M2 muscarinic acetylcholine receptor subtype (M2 mAChR). Its mechanism involves binding to an allosteric site on the receptor that is distinct from the orthosteric binding site where acetylcholine binds. Through this binding, LY 2119620-d3 induces conformational changes in the receptor that enhance its affinity and efficacy for acetylcholine, a process fundamental to G protein-coupled receptor (GPCR) function .
Research on G protein-coupled receptor oligomers suggests that such allosteric modulators may also affect receptor dimerization or oligomerization, potentially influencing signaling pathways and pharmacological responses . The specific mechanisms through which LY 2119620-d3 affects receptor oligomerization, if any, remain an area for further investigation.
Receptor Selectivity
While primarily studied for its effects on M2 mAChR, research also indicates activity at the M4 mAChR subtype . This selectivity profile distinguishes LY 2119620-d3 from many traditional cholinergic agents that often exhibit broader activity across multiple muscarinic receptor subtypes. The compound's ability to selectively modulate specific receptor subtypes makes it a valuable tool for investigating subtype-specific functions and potentially developing more targeted therapeutic approaches.
Table 2: Receptor Selectivity Profile of Related Muscarinic Ligands
Pharmacological Effects
Enhancement of Acetylcholine Signaling
A significant pharmacological effect of LY 2119620-d3 is its ability to shift the concentration-response curve of acetylcholine to the left, indicating an increase in the potency and efficacy of the endogenous ligand in receptor activation. This pharmacological property is characteristic of positive allosteric modulators and reflects the compound's ability to enhance the binding and signaling efficacy of acetylcholine at muscarinic receptors.
The modulation of acetylcholine signaling by LY 2119620-d3 represents a more nuanced approach to cholinergic modulation compared to direct receptor activation by orthosteric agonists. By enhancing the effects of endogenous acetylcholine rather than directly activating the receptor, the compound potentially offers a more physiologically relevant modulation of cholinergic signaling.
Signal Transduction Pathways
Research has demonstrated that LY 2119620-d3 enhances acetylcholine-mediated signaling pathways, particularly through the activation of extracellular signal-regulated kinases (ERK1/2) and G protein signaling. The compound exhibits positive cooperativity with acetylcholine, meaning that its binding to the receptor facilitates further binding of acetylcholine and subsequent signal transduction. This cooperative effect underlies the compound's ability to potentiate cholinergic signaling without directly activating the receptor.
Studies on the pharmacological hallmarks of allostery at the M4 muscarinic receptor have provided insights into the interaction between allosteric modulators like LY 2119620 and orthosteric ligands such as acetylcholine and iperoxo (Ipx) . These interactions are critical for understanding how LY 2119620-d3 modulates receptor function and subsequent signaling pathways.
Affinity and Cooperativity
LY 2119620-d3 demonstrates micromolar affinity for the M2 mAChR and exhibits positive cooperativity with acetylcholine. The positive cooperativity indicates that the binding of LY 2119620-d3 to the allosteric site increases the binding affinity of acetylcholine for the orthosteric site, resulting in enhanced receptor activation at lower concentrations of the endogenous ligand. Similar effects have been observed with the related compound at the M4 mAChR .
Table 3: Pharmacological Properties of LY 2119620-d3 and Related Compounds
Therapeutic Area | Potential Application | Mechanism | Reference |
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Neurodegenerative Disorders | Alzheimer's disease | Enhancement of cholinergic transmission | |
Cognitive Disorders | Memory improvement | Modulation of M2/M4 mAChR signaling | |
Psychiatric Conditions | Under investigation | Selective muscarinic receptor modulation | - |
Movement Disorders | Under investigation | Selective muscarinic receptor modulation | - |
Structure-Activity Relationships and Molecular Interactions
Key Binding Interactions
Research on related compounds such as LY298 (likely LY 2119620) has identified several key binding interactions with the M4 muscarinic receptor . These include:
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A three-way π-stacking interaction between F186 (in ECL2), the aromatic core of the compound, and W435
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A hydrogen bond between Y439 of the tyrosine lid and the primary amine of the compound
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A hydrogen bond between Y89 and the carbonyl oxygen of the compound
These interactions are critical for the compound's ability to modulate receptor function, as mutation of any of these residues has been shown to abolish the binding affinity modulation mediated by the compound . Understanding these molecular interactions provides insights into the structural basis of the compound's allosteric effects and may guide the development of improved modulators.
Role of Specific Amino Acid Residues
Research has indicated that mutations in specific tyrosine residues within the receptor can significantly affect how LY 2119620-d3 interacts with acetylcholine. For instance, studies on the related compound LY298 have shown that it better stabilizes the conformations of W435 and W413 in the M4 receptor compared to other modulators, contributing to its more robust allosteric effects .
The identification of generic residue positions in aminergic GPCR-ligand interactions, as described in research on aminergic GPCR-ligand interactions, provides a framework for understanding how compounds like LY 2119620-d3 interact with specific receptor residues . These include residues in the amine pocket, major pocket, minor pocket, and extracellular vestibule, which collectively constitute the binding site for ligands in aminergic receptors.
Table 5: Key Molecular Interactions of LY 2119620 with Muscarinic Receptors
Comparison with Other Allosteric Modulators
Comparative Efficacy
When compared to other positive allosteric modulators such as VU154, the related compound LY298 (likely LY 2119620) has demonstrated more robust allosteric agonism . This suggests that LY 2119620-d3 may exhibit similar advantages over other modulators in terms of efficacy and potency. The superior allosteric efficacy may be attributed to the compound's specific interactions with key receptor residues and its ability to stabilize active receptor conformations.
Detailed binding and functional studies, such as those described in research on the pharmacological hallmarks of allostery at the M4 muscarinic receptor, provide insights into the mechanisms underlying the differential efficacy of various allosteric modulators . These include differences in binding mode, cooperativity with orthosteric ligands, and effects on receptor conformation and signaling.
Stability and Receptor Interactions
Studies comparing LY298 with VU154 have shown that LY298 undergoes lower RMSD (Root Mean Square Deviation) fluctuations before dissociating from the receptor, indicating greater stability in the binding site . Additionally, LY298 better stabilizes the M4 mAChR in an active conformation compared to VU154, which may contribute to its superior allosteric effects.
Table 6: Comparison of LY298 (Related to LY 2119620) with Other Allosteric Modulators
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